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Compound of Interest

Compound Name:
4-(4-

Methylpiperazino)benzaldehyde

Cat. No.: B1299057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-(4-Methylpiperazino)benzaldehyde (CAS No. 27913-99-1), a key intermediate in

pharmaceutical and organic synthesis.[1][2] This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Core Data Summary
The structural and physical properties of 4-(4-Methylpiperazino)benzaldehyde are

foundational to interpreting its spectral data.

Property Value Reference(s)

Molecular Formula C₁₂H₁₆N₂O [2][3]

Molecular Weight 204.27 g/mol [2]

Physical State Solid [3]

Melting Point 45-52 °C [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H NMR and expected ¹³C NMR spectral data for 4-(4-
Methylpiperazino)benzaldehyde.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 s 1H Aldehyde (-CHO)

~7.7 d 2H Aromatic (Ha)

~6.9 d 2H Aromatic (Hb)

~3.3 t 4H
Piperazine (-CH₂-N-

Ar)

~2.5 t 4H
Piperazine (-CH₂-N-

CH₃)

~2.3 s 3H Methyl (-CH₃)

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data (Expected)
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Chemical Shift (δ) ppm Assignment

~190 Aldehyde (C=O)

~155 Aromatic (C-N)

~132 Aromatic (C-CHO)

~130 Aromatic (CH)

~114 Aromatic (CH)

~55 Piperazine (-CH₂-N-CH₃)

~48 Piperazine (-CH₂-N-Ar)

~46 Methyl (-CH₃)

Note: Expected chemical shifts are based on typical values for similar functional groups and

substitution patterns.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2800 Strong C-H stretch (aliphatic)

~2750, ~2850 Medium C-H stretch (aldehyde)

~1700-1680 Strong C=O stretch (aldehyde)

~1600-1450 Medium-Strong C=C stretch (aromatic)

~1300-1200 Strong C-N stretch (aromatic amine)

Note: These are expected absorption ranges. The actual spectrum may show additional peaks.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Ion

204 [M]⁺ (Molecular Ion)

205 [M+H]⁺

Note: The base peak and fragmentation pattern would be determined from an experimental

spectrum.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data

presented.

NMR Spectroscopy
A sample of 4-(4-Methylpiperazino)benzaldehyde would be dissolved in an appropriate

deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition

would involve a sufficient number of scans to achieve a good signal-to-noise ratio, followed by

Fourier transformation of the free induction decay (FID) signal.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be placed directly on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range

of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal would be recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry
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The mass spectrum would be acquired using a mass spectrometer with an electrospray

ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol

or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid

chromatography. The instrument would be operated in positive ion mode to observe the

molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 4-(4-Methylpiperazino)benzaldehyde.
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Click to download full resolution via product page

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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